molecular formula C18H22N2O4S B2405175 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1705867-10-2

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2405175
CAS No.: 1705867-10-2
M. Wt: 362.44
InChI Key: MFMHSLQPUAMRLD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic synthesis. Key steps include the formation of the sulfonamide and the oxopyridinyl moiety. The synthetic route might start with the sulfonation of naphthalene followed by the introduction of the hydroxyl and oxopyridinyl groups via substitution reactions under controlled conditions. Solvents such as dichloromethane or ethanol and catalysts like palladium on carbon may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would likely require optimization for scalability, involving large-scale reactors and continuous flow chemistry techniques to maintain consistency and purity. The use of automated synthesis and advanced purification methods like high-performance liquid chromatography (HPLC) ensures high yield and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound undergoes several types of chemical reactions:

  • Oxidation and Reduction Reactions: : The hydroxyl group can be oxidized to form a carbonyl group, and the oxopyridinyl moiety can undergo reduction to yield a dihydropyridinyl structure.

  • Substitution Reactions: : The aromatic sulfonamide and pyridinyl groups facilitate nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substitution: : Halides, nucleophiles like amines or thiols under controlled pH conditions.

Major Products Formed

The reactions typically yield derivatives with altered functional groups, such as carbonyl-containing products from oxidation or substituted sulfonamides from nucleophilic substitution.

Scientific Research Applications

Chemistry

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is studied for its reactivity and potential as a synthetic intermediate for more complex molecules.

Biology and Medicine

In biological research, this compound is investigated for its potential as an enzyme inhibitor or pharmaceutical agent due to its structural similarity to biologically active molecules. It shows promise in targeting specific pathways in cancer or inflammation.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action involves binding to specific enzymes or receptors. It can inhibit enzyme activity by mimicking the substrate or by binding to allosteric sites, thereby altering the enzyme's conformation and activity. The pathways targeted might include those involved in cell proliferation or signal transduction.

Comparison with Similar Compounds

Unique Characteristics

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its combination of functional groups, which offer versatility in reactions and binding potential in biological systems. Its multi-faceted reactivity distinguishes it from simpler sulfonamides or pyridinyl compounds.

Similar Compounds

Compounds with related structures include:

  • Naphthalene sulfonamides

  • Hydroxypyridinyl compounds

  • Substituted sulfonamides with varying alkyl or aryl groups

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-16(13-20-10-4-3-7-18(20)22)12-19-25(23,24)17-9-8-14-5-1-2-6-15(14)11-17/h3-4,7-11,16,19,21H,1-2,5-6,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHSLQPUAMRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(CN3C=CC=CC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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